MMRi64

Description

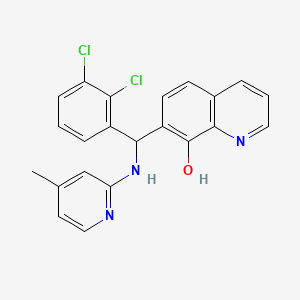

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H17Cl2N3O |

|---|---|

Molecular Weight |

410.3 g/mol |

IUPAC Name |

7-[(2,3-dichlorophenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |

InChI |

InChI=1S/C22H17Cl2N3O/c1-13-9-11-25-18(12-13)27-21(15-5-2-6-17(23)19(15)24)16-8-7-14-4-3-10-26-20(14)22(16)28/h2-12,21,28H,1H3,(H,25,27) |

InChI Key |

HQICAVDTVBACIN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1)NC(C2=C(C(=CC=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |

Canonical SMILES |

CC1=CC(=NC=C1)NC(C2=C(C(=CC=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MMRi64 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of MMRi64 in the p53 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, primarily by inducing cell cycle arrest or apoptosis in response to cellular stress. The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2 and its homolog, MDM4. These two proteins form a heterodimer that targets p53 for proteasomal degradation, effectively keeping its tumor-suppressive functions in check. The small molecule MMRi64 has emerged as a promising therapeutic agent that targets the MDM2-MDM4 heterodimer, leading to the reactivation of the p53 pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction

The p53 pathway is a cornerstone of cancer research, with its inactivation being a common event in human tumorigenesis. Reactivating p53 in cancer cells is a highly sought-after therapeutic strategy. While inhibitors targeting the p53-MDM2 interaction have been developed, the role of the MDM2-MDM4 heterodimer as a potent inhibitor of p53 has led to the exploration of novel therapeutic avenues. This compound is a small molecule designed to disrupt the interaction between the RING domains of MDM2 and MDM4, thereby liberating p53 from negative regulation. This guide delves into the molecular mechanisms by which this compound reactivates the p53 pathway, with a focus on its effects in leukemia and lymphoma cell lines.

Mechanism of Action of this compound

This compound functions by specifically targeting the protein-protein interaction between the RING domains of MDM2 and MDM4. This interaction is crucial for the E3 ligase activity of the heterodimer, which is responsible for the polyubiquitination and subsequent degradation of p53. By disrupting this interaction, this compound effectively inhibits the degradation of p53, leading to its accumulation and the activation of its downstream targets.

A key feature of this compound's mechanism is its differential effect on p53 target genes. Unlike other p53-activating molecules such as Nutlin-3a, which robustly induces the cell cycle inhibitor p21, this compound treatment results in a minimal induction of p21 followed by its strong downregulation.[1] Instead, this compound preferentially induces the expression of pro-apoptotic genes like PUMA (p53 upregulated modulator of apoptosis), thereby shifting the cellular response towards apoptosis rather than cell cycle arrest.[1]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects.

Table 1: Effect of this compound on Apoptosis and Protein Expression in NALM6 Cells

| Treatment (1 µM) | Duration (hours) | Apoptosis (% Sub-G1) | PUMA Protein Level (Fold Change vs. Control) | p21 Protein Level (Fold Change vs. Control) |

| This compound | 24 | Increased | Significant Increase | Initial slight increase, then strong decrease |

| Nutlin-3a | 24 | Moderate Increase | Moderate Increase | Sustained Strong Increase |

Data is qualitative based on Western Blot analysis from cited literature. Fold changes are descriptive.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Western Blot Analysis of p53 Pathway Proteins

This protocol is for the detection of PUMA, p21, PARP, and active caspase-3 in cell lysates following treatment with this compound.

Materials:

-

NALM6 cells

-

This compound (1 µM)

-

Nutlin-3a (1 µM, as a control)

-

Complete cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PUMA, anti-p21, anti-PARP, anti-active caspase-3, anti-actin (as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Treat NALM6 cells with 1 µM this compound or 1 µM Nutlin-3a for the desired time points (e.g., 0, 4, 8, 12, 24 hours).

-

Cell Lysis: Harvest cells and lyse them in complete cell lysis buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control (actin).

Apoptosis Assay by Flow Cytometry

This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

NALM6 cells

-

This compound (1 µM)

-

Nutlin-3a (1 µM, as a control)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat NALM6 cells with 1 µM this compound or 1 µM Nutlin-3a for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. The sub-G1 fraction, representing apoptotic cells with fragmented DNA, can also be quantified from the DNA content histogram.[1]

In Vitro Ubiquitination Assay

This protocol is designed to assess the effect of this compound on the E3 ligase activity of the MDM2-MDM4 complex towards p53.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant human MDM2 and MDM4 proteins

-

Recombinant human p53 protein (substrate)

-

Ubiquitin

-

This compound

-

Ubiquitination reaction buffer (containing ATP)

-

SDS-PAGE gels and Western blot reagents

-

Anti-p53 antibody and anti-ubiquitin antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

Add E3 Ligase and Substrate: Add the recombinant MDM2 and MDM4 proteins, and the p53 substrate to the reaction mixture.

-

Add this compound: Add this compound at various concentrations to the respective reaction tubes. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using anti-p53 or anti-ubiquitin antibodies to detect ubiquitinated p53.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion

This compound represents a novel and promising strategy for the reactivation of the p53 tumor suppressor pathway. Its unique mechanism of action, which involves the disruption of the MDM2-MDM4 heterodimer and the subsequent preferential induction of apoptosis, distinguishes it from other p53-activating agents. The data and protocols presented in this technical guide provide a comprehensive resource for researchers, scientists, and drug development professionals interested in further exploring the therapeutic potential of this compound and similar molecules targeting the MDM2-MDM4 interaction. Further studies are warranted to fully elucidate the binding kinetics of this compound and to explore its efficacy in a broader range of cancer types.

References

Investigating the discovery and development of MMRi64

An In-depth Technical Guide to the Discovery and Development of TERN-701, a Novel Allosteric BCR-ABL1 Inhibitor

Disclaimer: Initial searches for "MMRi64" did not yield any publicly available information on a compound with this designation. However, recent clinical trial data for the drug TERN-701 , an investigational allosteric BCR-ABL1 inhibitor, reported a 64% Major Molecular Response (MMR) rate in a specific patient cohort. It is highly probable that "this compound" is a misnomer referring to TERN-701, based on this prominent clinical endpoint. This document proceeds under the assumption that the topic of interest is TERN-701.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cancer cell proliferation. While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, resistance, often due to mutations in the ATP-binding site, and intolerance remain significant clinical challenges.

TERN-701 is a next-generation, oral, allosteric inhibitor of BCR-ABL1 currently under investigation.[1] Unlike traditional TKIs, TERN-701 targets the myristoyl pocket of the ABL1 kinase domain, a distinct regulatory site.[1] This novel mechanism of action offers the potential to overcome resistance to ATP-competitive inhibitors and provide a new therapeutic option for patients with CML.[2][3] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to TERN-701 for the treatment of CML.[4]

Mechanism of Action

The ABL1 kinase is naturally regulated by an autoinhibitory mechanism where a myristoylated N-terminal cap binds to the myristoyl pocket within the kinase domain, locking it in an inactive conformation. In the BCR-ABL1 oncoprotein, the BCR fragment replaces this N-terminal cap, preventing autoinhibition and leading to constitutive kinase activity.

TERN-701 is designed to mimic the function of the myristoyl group.[1] It binds to the myristoyl pocket, inducing a conformational change that restores the natural autoinhibited state of the kinase, thereby shutting down its signaling activity. This allosteric inhibition is fundamentally different from the mechanism of ATP-competitive TKIs, which directly block the ATP-binding site.[2] This distinction is critical, as TERN-701 can remain effective against mutations that confer resistance to traditional TKIs by altering the ATP-binding site.[5]

Figure 1: Mechanism of Allosteric Inhibition by TERN-701.

Preclinical Development

Preclinical studies have demonstrated that TERN-701 is a highly potent and selective inhibitor of BCR-ABL1. Data presented at the 30th European Hematology Association (EHA) Congress highlighted its improved potency against more than 20 clinically relevant resistance mutations compared to asciminib, another allosteric inhibitor.[5]

Quantitative Data: In Vitro Cell-Based Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of TERN-701 compared to asciminib in cell-based cytotoxicity assays using BaF3 cell lines engineered to express various BCR-ABL1 mutations.

| BCR-ABL1 Variant | TERN-701 IC50 (nM) | Asciminib IC50 (nM) |

| Unmutated | 0.4 | 1.1 |

| ATP-Site Mutations | ||

| T315I | 1.2 | 2.5 |

| E255K | 0.5 | 1.5 |

| F359V | 0.4 | 1.2 |

| Myristoyl Pocket Mutations | ||

| A337V | 1.2 | 8.8 |

| P465S | 2.5 | 23.4 |

| V468F | 3.1 | 35.1 |

| I502L | 2.8 | 30.1 |

| **Mutations associated with resistance to allosteric inhibition. |

Data sourced from a Terns Pharmaceuticals corporate presentation.[6]

Experimental Protocols

Cell-Based Proliferation/Cytotoxicity Assay (General Methodology)

While a detailed, step-by-step protocol from a peer-reviewed publication is not yet available, the general methodology for determining the IC50 values presented above is as follows:

-

Cell Line Culture: Murine pro-B BaF3 cells, which are dependent on IL-3 for survival and proliferation, are stably transfected to express human BCR-ABL1 (either unmutated or with specific point mutations). These cells are then cultured in appropriate media without IL-3, making their proliferation dependent on BCR-ABL1 kinase activity.

-

Compound Preparation: TERN-701 and the comparator compound (asciminib) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then prepared to test a range of concentrations.

-

Assay Execution: The engineered BaF3 cells are seeded into multi-well plates (e.g., 96-well plates). The various concentrations of the test compounds are added to the wells. Control wells (e.g., no drug, DMSO only) are included.

-

Incubation: The plates are incubated for a standard period (typically 48-72 hours) under controlled conditions (e.g., 37°C, 5% CO2).

-

Viability Measurement: Cell viability or proliferation is measured using a colorimetric or luminescent assay. Common methods include MTS or MTT assays (which measure metabolic activity) or CellTiter-Glo® (which measures ATP levels as an indicator of viable cells).

-

Data Analysis: The raw data (e.g., absorbance or luminescence) is normalized to the control wells. The normalized values are then plotted against the logarithm of the drug concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to calculate the IC50 value, which is the concentration of the inhibitor required to reduce cell proliferation by 50%.

Clinical Development: The CARDINAL Trial

TERN-701 is being evaluated in a global, multicenter, open-label Phase 1 clinical trial named CARDINAL (NCT06163430).[1]

Study Design and Objectives

The primary goal of the CARDINAL trial is to assess the safety, tolerability, pharmacokinetics (PK), and efficacy of TERN-701 in patients with previously treated chronic phase CML (CP-CML).

The study is divided into two main parts:

-

Part 1: Dose Escalation: This part enrolls sequential cohorts of patients at increasing doses of TERN-701 (starting at 160 mg once daily) to determine the maximum tolerated dose (MTD) and the recommended dose(s) for expansion (RDE).[2]

-

Part 2: Dose Expansion: In this part, patients are randomized to receive one of two selected dose levels (320 mg or 500 mg once daily) to further evaluate the safety and efficacy of the selected doses.

Figure 2: Experimental Workflow of the Phase 1 CARDINAL Trial.

Patient Population

The trial enrolls heavily pre-treated adult patients with CP-CML who have experienced treatment failure or intolerance to at least one second-generation TKI.[2] Patients who have been previously treated with asciminib are also eligible.

Table 1: Baseline Characteristics of Patients in Dose Escalation Cohorts (as of June 30, 2025)

| Characteristic | Value (N=55 enrolled) |

| Prior Therapies | |

| Median Prior TKIs (range) | 3 |

| ≥ 4 Prior TKIs | 35% |

| Reason for Last TKI Discontinuation | |

| Lack of Efficacy | 64% |

| Prior Treatment with Advanced TKIs | |

| Prior Asciminib | 36% |

| Prior Ponatinib / Investigational TKI | 25% |

| Baseline Disease Burden | |

| BCR::ABL1 >1% | 56% |

| BCR::ABL1 >10% | 44% |

| BCR::ABL1 Mutations | |

| T315I | 9% |

| F317L | 4% |

| Data sourced from a Terns Pharmaceuticals press release.[6] |

Clinical Efficacy and Safety Data

Early results from the CARDINAL trial have been encouraging. As of a June 30, 2025 data cutoff, TERN-701 demonstrated significant clinical activity and a favorable safety profile.

Table 2: Major Molecular Response (MMR) Rates (as of June 30, 2025)

| Efficacy Endpoint | Result |

| Overall Population (N=32 efficacy-evaluable) | |

| Cumulative MMR Rate by 24 weeks | 75% (24/32) |

| Patients Achieving MMR by 24 weeks | 64% (14/22) |

| Maintenance of MMR | 100% (10/10) |

| Difficult-to-Treat Subgroups (Cumulative MMR by 24 weeks) | |

| Lack of Efficacy to Last TKI | 69% (11/16) |

| Prior Asciminib Treatment | 60% (6/10) |

| Prior Asciminib / Ponatinib / Investigational TKI | 67% (8/12) |

| Data sourced from a Terns Pharmaceuticals press release. |

Safety and Tolerability: No dose-limiting toxicities (DLTs) were observed in the dose-escalation phase, and a maximum tolerated dose was not reached.[1] The majority of treatment-emergent adverse events (TEAEs) were low grade.[1]

-

Most Common TEAEs: Diarrhea (22%), Headache (18%), Nausea (16%)

-

Grade 3 or Higher TEAEs: Neutropenia (7%), Thrombocytopenia (4%)

-

Treatment Discontinuations: As of the data cutoff, 87% of patients remained on treatment.[1]

Development and Regulatory Pathway

The development of TERN-701 follows a structured path from preclinical discovery to clinical validation, aimed at addressing the unmet needs of CML patients.

Figure 3: Logical Flow of TERN-701's Drug Development Pipeline.

Conclusion

TERN-701 is a promising, potent, and highly selective allosteric inhibitor of BCR-ABL1 with a distinct mechanism of action that differentiates it from existing ATP-competitive TKIs. Preclinical data have established its superior potency against a range of clinically relevant mutations, including those that confer resistance to other inhibitors. Early data from the Phase 1 CARDINAL trial have demonstrated compelling clinical efficacy, with high rates of major molecular response in a heavily pre-treated and refractory CML patient population, coupled with an encouraging safety and tolerability profile. The continued development of TERN-701 holds the potential to offer a significant therapeutic advance for patients with CML who have exhausted other treatment options. Further data from the dose expansion phase of the CARDINAL trial are anticipated and will be crucial in defining its future role in the CML treatment landscape.

References

- 1. trendonify.com [trendonify.com]

- 2. Terns Pharma Reports Positive Phase 1 CARDINAL Trial Data for TERN-701 in Chronic Myeloid Leukemia [synapse.patsnap.com]

- 3. Terns Pharmaceuticals Selected for Oral Presentation at European Hematology Association Congress For Preclinical Data on Novel Allosteric BCR-ABL Inhibitor TERN-701 — Terns Pharmaceuticals, Inc. [ir.ternspharma.com]

- 4. Terns Pharmaceuticals Selected For Oral Presentation At EHA Congress For Preclinical Data On Novel Allosteric BCR-ABL Inhibitor TERN-701 [sahmcapital.com]

- 5. Terns Pharmaceuticals Selected for Oral Presentation at [globenewswire.com]

- 6. gurufocus.com [gurufocus.com]

An In-depth Technical Guide to Surface-Modified, Silica-Embedded Iron Oxide Nanoparticles for Magnetic Resonance Imaging

An in-depth analysis of the query for "MMRi64" suggests that this compound may not be a publicly documented chemical entity. Search results predominantly point towards research related to Magnetic Resonance Imaging (MRI), with "MMRi" likely being interpreted as an abbreviation for this imaging technique. The "64" could potentially refer to a specific variant, batch, or internal designation of an experimental compound that is not widely known.

Given the absence of specific data for a compound named "this compound," this technical guide will focus on a representative class of advanced MRI contrast agents: surface-modified, silica-embedded iron oxide nanoparticles. This allows for a detailed exploration of their chemical structure, properties, and biological interactions in a manner that aligns with the user's request for an in-depth technical resource for researchers.

This guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to the use of surface-modified, silica-embedded iron oxide nanoparticles as T2 contrast agents in Magnetic Resonance Imaging (MRI).

Core Chemical Structure and Properties

These nanoparticles typically consist of a superparamagnetic iron oxide core (magnetite, Fe₃O₄, or maghemite, γ-Fe₂O₃) encapsulated within a silica shell. This core-shell structure provides stability and a versatile platform for further surface functionalization. The silica surface can be modified with various molecules, such as polyethylene glycol (PEG), to enhance biocompatibility and reduce non-specific protein binding.[1]

Table 1: Physicochemical Properties of Representative Iron Oxide Nanoparticles

| Property | Value | Reference |

| Core Composition | Magnetite (Fe₃O₄) / Maghemite (γ-Fe₂O₃) | [2] |

| Shell Composition | Silica (SiO₂) | [1] |

| Mean Core Diameter | ~7 - 20 nm | [2] |

| Aggregate Dimensions | ~150 - 250 nm | [2] |

| Surface Modification | Polyethylene glycol (PEG) | [1] |

| Relaxivity (r₁ and r₂) | Comparable to commercial superparamagnetic iron-oxide compounds | [2] |

Mechanism of Action in MRI

As a T₂ contrast agent, these iron oxide nanoparticles primarily work by shortening the transverse relaxation time (T₂) of water protons in their vicinity. When introduced into a magnetic field, the superparamagnetic core generates a significant local magnetic field inhomogeneity. This disrupts the coherence of the transverse magnetization of surrounding water protons, leading to a more rapid decay of the T₂ signal. In T₂-weighted MR images, this effect manifests as a reduction in signal intensity, or a "darkening" of the tissue where the agent has accumulated.[1]

Potential Biological Signaling Pathway Interactions

While the primary function of these nanoparticles is as a contrast agent, their interaction with cells can potentially influence signaling pathways. For instance, if targeted to specific cell types involved in pathological processes, they could indirectly report on the status of pathways such as the Ras-MAPK or RhoA/ROCK signaling cascades, which are often dysregulated in diseases like cancer and fibrosis.

The Ras-MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a hallmark of many cancers.

Experimental Protocols

This protocol is a generalized representation based on common synthesis methods.[2]

-

Iron Oxide Core Synthesis: Co-precipitation of Fe²⁺ and Fe³⁺ ions in an alkaline solution. The ratio of the iron ions and the reaction temperature are critical for controlling the size and magnetic properties of the nanoparticles.

-

Silica Coating: The iron oxide nanoparticles are dispersed in an ethanol/water mixture containing ammonia and a silica precursor, such as tetraethyl orthosilicate (TEOS). The TEOS hydrolyzes and condenses on the surface of the iron oxide cores to form a silica shell.

-

Surface Modification (PEGylation): The silica-coated nanoparticles are reacted with a PEG derivative that has a silane group at one end. This allows for the covalent attachment of PEG to the silica surface.[1]

-

Characterization:

-

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): To determine the size, shape, and aggregation state of the nanoparticles.[2]

-

X-ray Diffractometry (XRD): To confirm the crystalline structure of the iron oxide core (e.g., magnetite or maghemite).[2]

-

SQUID Magnetometry: To measure the magnetic properties of the nanoparticles.[2]

-

NMR Relaxometry: To determine the r₁ and r₂ relaxivities, which indicate the efficacy of the contrast agent.[2]

-

The following outlines a general protocol for assessing the performance of a new MRI contrast agent.

-

Phantom Studies: The contrast agent is prepared at various concentrations in agarose gels (phantoms). T₂-weighted MRI scans of the phantoms are acquired to measure the change in signal intensity and calculate the relaxivity (r₂).

-

Cellular Uptake and Cytotoxicity Assays: The nanoparticles are incubated with a relevant cell line. Cellular uptake can be quantified using techniques like inductively coupled plasma mass spectrometry (ICP-MS). Cytotoxicity is assessed using standard assays (e.g., MTT, LDH).

-

Animal Models: The contrast agent is administered to an appropriate animal model of disease (e.g., a tumor-bearing mouse).

-

Pre- and Post-Contrast MRI: T₂-weighted MR images are acquired before and at multiple time points after the administration of the contrast agent.

-

Image Analysis: The change in signal intensity in the region of interest (e.g., the tumor) is quantified to assess the degree of contrast enhancement.

-

Histology and Biodistribution: After the final imaging session, tissues are harvested for histological analysis (e.g., Prussian blue staining for iron) and to determine the biodistribution of the nanoparticles (e.g., via ICP-MS).

Data Presentation

Table 2: Hypothetical In Vivo MRI Data

| Time Post-Injection | Tumor Signal Intensity (Arbitrary Units) | Muscle Signal Intensity (Arbitrary Units) |

| Pre-contrast | 1000 | 800 |

| 30 min | 650 | 780 |

| 2 hours | 450 | 750 |

| 24 hours | 550 | 760 |

This guide provides a foundational understanding of a class of nanoparticles relevant to advanced MRI applications. The experimental protocols and data presented are representative and would require optimization for specific research questions. The exploration of interactions with signaling pathways remains a significant area for future research, potentially leading to the development of "smart" contrast agents that can report on molecular events in vivo.

References

- 1. Synthesis and characterization of silica-embedded iron oxide nanoparticles for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of polyethylenimine-based iron oxide composites as novel contrast agents for MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. miR-34a regulates mesangial cell proliferation via the PDGFR-β/Ras-MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of MMRi64, a Hypothetical DNA Mismatch Repair Inhibitor, in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "MMRi64" is a hypothetical designation for a novel inhibitor of the DNA Mismatch Repair (MMR) pathway. The following protocols and data are representative and based on the known mechanisms of action of established MMR inhibitors. Researchers should optimize these protocols for their specific experimental context and the particular characteristics of any new MMR inhibitor.

Introduction

The DNA Mismatch Repair (MMR) system is a crucial cellular mechanism that corrects errors made during DNA replication, such as base-base mismatches and insertion-deletion loops.[1][2] This pathway is essential for maintaining genomic stability. Key protein complexes involved in MMR include MutS (a heterodimer of MSH2 and MSH6 or MSH2 and MSH3) which recognizes the mismatch, and MutL (a heterodimer of MLH1 and PMS2) which coordinates the repair process.[1][2][3]

Deficiencies in the MMR pathway are associated with various cancers, leading to a phenotype known as microsatellite instability (MSI) and a high tumor mutational burden (TMB).[1][4] The inhibition of the MMR pathway has emerged as a promising therapeutic strategy in oncology. By blocking DNA repair, MMR inhibitors can increase the mutational load in cancer cells, potentially enhancing their recognition by the immune system and sensitizing them to immunotherapy and other DNA-damaging agents.[5][6]

This compound is presented here as a hypothetical, potent, and selective small molecule inhibitor of a key component of the MMR pathway. These application notes provide a comprehensive guide for its use in cell culture, including its mechanism of action, protocols for assessing its activity, and expected outcomes.

Mechanism of Action (Hypothetical)

This compound is hypothesized to be a small molecule that penetrates the cell membrane and binds to a critical protein in the MMR pathway, such as MSH2, MLH1, or PMS2, thereby inhibiting its function. This disruption of the MMR cascade leads to an accumulation of uncorrected DNA replication errors. In cancer cells, this induced genomic instability can trigger cell cycle arrest and apoptosis, or it can generate neoantigens that stimulate an anti-tumor immune response.

Signaling Pathway of DNA Mismatch Repair and Point of Inhibition

The following diagram illustrates the canonical DNA Mismatch Repair pathway and the putative point of intervention for a hypothetical inhibitor like this compound.

Quantitative Data Summary

The following tables summarize hypothetical data for the characterization of this compound in cell culture.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | MMR Status | IC50 (µM) |

| HCT116 | Deficient (MLH1-) | > 100 |

| HT29 | Proficient | 15.2 |

| SW480 | Proficient | 21.8 |

| A2780 | Proficient | 12.5 |

| A2780/cp70 | Deficient (MLH1-) | > 100 |

Table 2: Effect of this compound on Mutation Frequency

| Cell Line | Treatment | Mutation Frequency (per 10^6 cells) |

| HT29 | Vehicle | 2.5 |

| HT29 | This compound (10 µM) | 25.7 |

| SW480 | Vehicle | 3.1 |

| SW480 | This compound (10 µM) | 31.4 |

Experimental Protocols

Cell Culture and Maintenance

A crucial first step in testing any compound is the proper maintenance of cell lines.

Materials:

-

Human colorectal cancer cell lines (e.g., HT29 - MMR proficient, HCT116 - MMR deficient)

-

Appropriate cell culture medium (e.g., McCoy's 5A for HT29, RPMI-1640 for HCT116)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with PBS. c. Add Trypsin-EDTA and incubate for 2-5 minutes until cells detach. d. Neutralize trypsin with complete medium. e. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium. f. Seed cells into new culture vessels at the desired density.

Preparation and Application of this compound

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

Procedure:

-

Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 10 mM.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTS Assay)

This protocol assesses the effect of this compound on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

Cells in suspension

-

This compound serial dilutions

-

MTS reagent

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO only).

-

Incubate the plate for 72 hours.

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: Cell Viability Assay

Mutation Frequency Assay

This assay quantifies the increase in mutation rate following MMR inhibition.

Materials:

-

6-well cell culture plates

-

Cells in suspension

-

This compound

-

6-thioguanine (6-TG)

Procedure:

-

Seed cells in 6-well plates and treat with a sub-lethal concentration of this compound (e.g., 10 µM) or vehicle for a defined period (e.g., 14 days) to allow for the accumulation of mutations.

-

After the treatment period, culture the cells in drug-free medium for a few days to allow for the expression of any mutations.

-

Plate a known number of cells in medium containing 6-TG to select for mutants (cells with mutations in the HPRT gene will survive).

-

Plate a separate set of cells at a lower density in non-selective medium to determine the cloning efficiency.

-

After 10-14 days, stain and count the colonies in both selective and non-selective plates.

-

Calculate the mutation frequency by dividing the number of 6-TG resistant colonies by the total number of plated cells, corrected for cloning efficiency.

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro characterization of a hypothetical MMR inhibitor, this compound. By assessing its impact on cell viability and mutation frequency, researchers can gain insights into its potential as a therapeutic agent. These foundational experiments are critical for advancing our understanding of MMR inhibition and its applications in cancer research and drug development. Further studies could explore the synergistic effects of this compound with immunotherapy or other chemotherapeutic agents.

References

Determining the Optimal Concentration of MMRi64 for Lymphoma Cells: Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MMRi64 is a novel, potent, and selective small molecule inhibitor of the B-cell receptor (BCR) signaling pathway. The BCR pathway is a critical regulator of B-cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many B-cell malignancies, including various forms of lymphoma. By targeting key components of this pathway, this compound offers a promising therapeutic strategy for inducing apoptosis and inhibiting the growth of lymphoma cells.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal concentration of this compound for use in in vitro lymphoma cell line studies. The following protocols and guidelines are designed to ensure reproducible and reliable results for assessing the efficacy of this compound.

Mechanism of Action

This compound exerts its anti-lymphoma effects by inhibiting key kinases within the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of downstream pathways such as the NF-κB and PI3K/AKT pathways, which are crucial for lymphoma cell survival and proliferation. This compound's targeted inhibition of this pathway ultimately leads to cell cycle arrest and apoptosis in lymphoma cells dependent on BCR signaling.

Figure 1: Simplified diagram of the B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To determine the optimal concentration of this compound, a series of in vitro experiments should be performed. The following protocols provide a detailed methodology for these key experiments.

Cell Culture

-

Cell Lines: Utilize a panel of lymphoma cell lines representing different subtypes (e.g., Diffuse Large B-cell Lymphoma - DLBCL, Mantle Cell Lymphoma - MCL, Burkitt Lymphoma - BL).

-

Culture Medium: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10-20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

Dose-Response and Viability Assays

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following protocol outlines the use of a colorimetric assay (e.g., MTT or WST-1) to determine the IC50 of this compound.

Materials:

-

Lymphoma cell lines

-

This compound (stock solution in DMSO)

-

Complete culture medium

-

96-well plates

-

MTT or WST-1 reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed lymphoma cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with is 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Treatment: Add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

Viability Assay:

-

For MTT assay: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 150 µL of solubilization buffer and incubate overnight.

-

For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

MMRi64: Application Notes and Protocols for In-Vitro Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vitro applications of MMRi64, a small molecule inhibitor targeting the MDM2-MDM4 heterodimer, in cancer research. The protocols detailed below are designed to assist researchers in evaluating the efficacy and mechanism of action of this compound in various cancer cell lines.

Introduction

This compound is a novel small molecule designed to disrupt the interaction between Mouse Double Minute 2 (MDM2) and MDM4 (also known as MDMX), two key negative regulators of the p53 tumor suppressor protein. In many cancers with wild-type p53, the p53 pathway is inactivated through overexpression of MDM2 and/or MDM4. By targeting the MDM2-MDM4 E3 ligase complex, this compound aims to reactivate p53, leading to the induction of apoptosis and cell cycle arrest in cancer cells. This makes this compound a promising candidate for targeted cancer therapy.

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound in in-vitro cancer studies. Further research is required to establish a comprehensive profile of this compound across a wider range of cancer cell lines.

Table 1: Apoptosis Induction by this compound

| Cell Line | Concentration (µM) | Treatment Duration (hours) | Assay | Result | Citation |

| NALM6 (human B-cell precursor leukemia) | 1 | 24 | Flow Cytometry (PI Staining) | Increased Sub-G1 fraction, indicative of apoptosis. | [1] |

| Eµ-Myc Lymphoma | 0.5 and 1 | 24 | Western Blot | Increased cleavage of PARP, a marker of apoptosis. | [1] |

Note: Specific percentages of apoptotic cells from the flow cytometry analysis of NALM6 cells treated with this compound are not explicitly stated in the available literature. However, the study indicates that 1 µM this compound is a more effective inducer of apoptosis than the MDM2 inhibitor Nutlin3a at the same concentration[1].

Table 2: IC50 Values of this compound

| Cell Line | IC50 Value (µM) | Assay | Citation |

| Data Not Available | - | - | - |

Note: As of the latest search, specific IC50 values for this compound in various cancer cell lines have not been reported in the publicly available scientific literature. Researchers are encouraged to perform dose-response studies to determine the IC50 of this compound in their specific cell lines of interest.

Table 3: Cell Cycle Analysis of this compound

| Cell Line | Concentration (µM) | Treatment Duration (hours) | G1 Arrest (%) | S Phase Arrest (%) | G2/M Arrest (%) | Citation |

| Data Not Available | - | - | - | - | - | - |

Note: Quantitative data detailing the percentage of cells in each phase of the cell cycle (G1, S, G2/M) following treatment with this compound are not currently available in the literature. Cell cycle analysis is a recommended experiment to fully characterize the effects of this compound.

Signaling Pathway

This compound functions by disrupting the MDM2-MDM4 heterodimer, which is a key negative regulator of the p53 tumor suppressor. The following diagram illustrates this signaling pathway.

Caption: this compound disrupts the MDM2-MDM4 complex, leading to p53 activation and downstream cellular responses.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in-vitro effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell lines of interest

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Cancer cell lines of interest

-

This compound

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of proteins involved in the p53 signaling pathway (e.g., p53, p21, PUMA, PARP, active caspase-3).

Materials:

-

Cancer cell lines of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-PUMA, anti-PARP, anti-active caspase-3, anti-actin or -tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as required.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound presents a promising therapeutic strategy for cancers with a wild-type p53 status by targeting the MDM2-MDM4 interaction. The protocols provided here offer a framework for researchers to investigate the anti-cancer properties of this compound in a laboratory setting. Further studies are warranted to fully elucidate its efficacy across a broad spectrum of malignancies and to determine key efficacy parameters such as IC50 values and detailed cell cycle effects.

References

Application Note & Protocol: Quantitative Western Blot Analysis of p53 Stabilization Following Treatment with a Mismatch Repair Inhibitor (MMRi64)

Audience: Researchers, scientists, and drug development professionals.

Abstract: The DNA Mismatch Repair (MMR) system is crucial for maintaining genomic integrity by correcting errors made during DNA replication.[1][2] Inhibition of the MMR pathway leads to an accumulation of DNA mismatches, which triggers the DNA Damage Response (DDR).[2][3] A key protein in the DDR pathway is the tumor suppressor p53, which acts as a "guardian of the genome".[4][5] In response to DNA damage, p53 is stabilized and activated, leading to cell cycle arrest, apoptosis, or DNA repair.[4][6][7] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the dose- and time-dependent stabilization of p53 in cancer cell lines treated with MMRi64, a hypothetical small-molecule inhibitor of the MMR pathway.

Signaling Pathway Overview

Treatment with an MMR inhibitor like this compound blocks the function of the MMR protein complex (e.g., MutSα or MutLα).[1][8] This leads to the persistence of DNA mismatches, which are recognized by the DNA Damage Response (DDR) machinery.[2][8] Sensor kinases such as ATM and ATR are activated, which in turn phosphorylate and stabilize the p53 protein, preventing its degradation by MDM2.[1][6] Stabilized p53 accumulates in the nucleus, where it acts as a transcription factor to upregulate target genes like CDKN1A (p21), inducing cell cycle arrest, and pro-apoptotic genes like BAX and PUMA.[6][9]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

-

Cell Seeding: Plate human colon cancer cells (e.g., HCT116, p53 wild-type) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM for dose-response) immediately before use.

-

Treatment:

-

For Dose-Response: Aspirate the old medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only). Incubate for a fixed time (e.g., 24 hours).

-

For Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest the cells at different time points (e.g., 0, 6, 12, 24, 48 hours).

-

-

Harvesting: After the treatment period, proceed immediately to cell lysate preparation.

Protocol 2: Preparation of Whole-Cell Lysates

-

Wash Cells: Place the 6-well plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).[10]

-

Cell Lysis: Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[11]

-

Scrape and Collect: Scrape the adherent cells using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[12]

-

Incubation & Sonication: Incubate the lysate on ice for 30 minutes with periodic vortexing. To shear DNA and reduce viscosity, sonicate the lysate briefly (e.g., 10-15 seconds).[12]

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

-

Supernatant Collection: Carefully transfer the supernatant (which contains the soluble proteins) to a new, pre-chilled microcentrifuge tube. Store on ice for immediate use or at -80°C for long-term storage.

Protocol 3: Protein Quantification (BCA Assay)

-

Standard Curve: Prepare a set of protein standards (e.g., using Bovine Serum Albumin, BSA) of known concentrations.

-

Sample Preparation: Dilute a small aliquot of each cell lysate.

-

Assay: Perform the BCA assay according to the manufacturer’s instructions to determine the protein concentration of each sample.

-

Normalization: Based on the concentrations, calculate the volume of each lysate needed to load an equal amount of total protein (typically 10-30 µg per lane) for the Western blot.[13]

Protocol 4: SDS-PAGE and Western Blotting

-

Sample Preparation: In a microcentrifuge tube, mix the calculated volume of cell lysate with 4X Laemmli sample buffer to a final 1X concentration.

-

Denaturation: Boil the samples at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load 10-30 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a pre-stained protein ladder to monitor migration. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[11] Confirm transfer efficiency by staining the membrane with Ponceau S.

Protocol 5: Immunodetection

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Anti-p53 antibody (e.g., clone DO-1 or DO-7): Recommended dilution 1:1000.

-

Anti-p21 antibody: Recommended dilution 1:1000.

-

Anti-β-Actin (Loading Control) antibody: Recommended dilution 1:5000.

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Final Washes: Repeat the washing step (step 3).

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to ensure bands are not saturated, which is critical for accurate quantification.[13][14]

Experimental Workflow

Data Presentation and Interpretation

Quantitative analysis is performed by measuring the pixel density (intensity) of each band using image analysis software (e.g., ImageJ).[15] The intensity of the p53 and p21 bands should be normalized to the intensity of the corresponding loading control (β-Actin) in the same lane. This corrects for any variations in protein loading.[16]

Table 1: Dose-Dependent Effect of this compound on p53 and p21 Protein Levels

(HCT116 cells treated for 24 hours)

| This compound Conc. (µM) | Relative p53 Level (Normalized to β-Actin) | Fold Change (vs. Control) | Relative p21 Level (Normalized to β-Actin) | Fold Change (vs. Control) |

| 0 (Vehicle) | 1.00 ± 0.12 | 1.0 | 1.00 ± 0.15 | 1.0 |

| 1 | 1.45 ± 0.18 | 1.5 | 1.62 ± 0.20 | 1.6 |

| 5 | 2.78 ± 0.25 | 2.8 | 3.15 ± 0.31 | 3.2 |

| 10 | 4.12 ± 0.38 | 4.1 | 5.03 ± 0.45 | 5.0 |

| 25 | 4.35 ± 0.41 | 4.4 | 5.21 ± 0.49 | 5.2 |

Data are represented as mean ± SD from three independent experiments (n=3).

Table 2: Time-Course of this compound Treatment on p53 and p21 Protein Levels

(HCT116 cells treated with 10 µM this compound)

| Time (hours) | Relative p53 Level (Normalized to β-Actin) | Fold Change (vs. 0h) | Relative p21 Level (Normalized to β-Actin) | Fold Change (vs. 0h) |

| 0 | 1.00 ± 0.11 | 1.0 | 1.00 ± 0.13 | 1.0 |

| 6 | 1.95 ± 0.21 | 2.0 | 1.55 ± 0.19 | 1.6 |

| 12 | 3.21 ± 0.30 | 3.2 | 3.40 ± 0.28 | 3.4 |

| 24 | 4.15 ± 0.35 | 4.2 | 5.10 ± 0.42 | 5.1 |

| 48 | 3.88 ± 0.32 | 3.9 | 4.65 ± 0.39 | 4.7 |

Data are represented as mean ± SD from three independent experiments (n=3).

Interpretation: The data presented in the tables indicate that this compound treatment leads to a dose- and time-dependent increase in the protein levels of both p53 and its downstream target, p21. This suggests that inhibition of the mismatch repair pathway by this compound successfully triggers the DNA Damage Response, leading to the stabilization and functional activation of p53. The slight decrease at 48 hours could indicate the onset of other cellular processes like apoptosis or feedback regulation.

References

- 1. ATM-Mediated Stabilization of hMutL DNA Mismatch Repair Proteins Augments p53 Activation during DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. p53 - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Involvement of p53 Mutation and Mismatch Repair Proteins Dysregulation in NNK-Induced Malignant Transformation of Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. origene.com [origene.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. azurebiosystems.com [azurebiosystems.com]

- 15. licorbio.com [licorbio.com]

- 16. licorbio.com [licorbio.com]

Application Notes and Protocols: Quantifying Apoptosis in Response to MMRi64 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMRi64 is a small molecule inhibitor that targets the MDM2/MDM4 E3 ligase complex, a critical negative regulator of the p53 tumor suppressor. By inhibiting this complex, this compound stabilizes and activates p53, leading to the induction of apoptosis in cancer cells with wild-type p53. This application note provides a detailed protocol for assessing apoptosis in cells treated with this compound using the Annexin V-FITC and Propidium Iodide (PI) dual-staining assay followed by flow cytometry. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[1] This dual-staining approach allows for the discrimination of different cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Data Presentation

The following table summarizes the pro-apoptotic effect of this compound on NALM6 leukemia cells.

| Treatment | Concentration (µM) | Time (h) | Cell Line | Apoptotic Cells (Sub-G1 Fraction, %) |

| This compound | 1 | 24 | NALM6 | Increased significantly compared to control |

| Nutlin3a (Control) | 1 | 24 | NALM6 | Less effective than this compound |

Data adapted from a study on the effects of this compound on lymphoma cells. The "Sub-G1 fraction" is indicative of apoptotic cells with fragmented DNA.[2]

Experimental Protocols

Materials

-

Cells of interest (e.g., NALM6 leukemia cells)

-

This compound (and vehicle control, e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

Microcentrifuge

-

Pipettes and pipette tips

-

12x75 mm flow cytometry tubes

Protocol for Apoptosis Assay using Annexin V-FITC and PI Staining

This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.

-

Cell Seeding and Treatment:

-

Seed cells at a density of 1 x 10^5 cells/mL in a suitable culture vessel and allow them to attach overnight if adherent.[3]

-

Treat the cells with the desired concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours). Include a positive control for apoptosis if desired (e.g., treatment with camptothecin).[3]

-

-

Cell Harvesting:

-

For suspension cells: Gently collect the cells into a centrifuge tube.

-

For adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS and then detach them using a gentle cell dissociation agent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.

-

Centrifuge the cell suspension at 200 xg for 5 minutes at 4°C.[1]

-

Discard the supernatant and wash the cells once with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[1]

-

Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide to the cell suspension.[1][4] The exact amount of PI may vary depending on the kit manufacturer.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][5]

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[1]

-

Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

-

Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.

-

FITC is typically detected in the FL1 channel (Ex = 488 nm; Em = 530 nm), and PI is detected in the FL2 or FL3 channel.[4]

-

Visualizations

Experimental Workflow

Caption: Workflow for assessing apoptosis in this compound-treated cells.

This compound-Induced Apoptosis Signaling Pathway

Caption: Signaling pathway of this compound-induced apoptosis.

References

- 1. abeomics.com [abeomics.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Apoptosis - Wikipedia [en.wikipedia.org]

- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - ZA [thermofisher.com]

Application Notes and Protocols: Utilizing MMRi64 in Combination with Chemotherapy

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MMRi64 is a potent and selective inhibitor of the DNA Mismatch Repair (MMR) pathway. The MMR system is crucial for maintaining genomic stability by correcting errors that occur during DNA replication. In oncology, a deficient MMR system is a hallmark of certain cancers and can influence the response to chemotherapy. Tumors with proficient MMR can recognize DNA damage induced by alkylating agents and platinum-based drugs, leading to cell cycle arrest and apoptosis. However, in some contexts, MMR deficiency can lead to resistance to these agents. This compound offers a novel tool to modulate the MMR pathway and potentially enhance the efficacy of standard chemotherapy drugs.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in combination with the chemotherapeutic agents temozolomide and cisplatin. The protocols outlined below are intended to serve as a starting point for in vitro and in vivo studies to evaluate the synergistic potential of these drug combinations.

Disclaimer: As this compound is a hypothetical compound for the purpose of these application notes, the quantitative data and specific experimental outcomes presented are representative examples derived from studies on MMR-deficient cell lines and may not be directly applicable to all experimental systems.

Data Presentation

The following tables summarize representative data on the effect of MMR status on the cellular sensitivity to temozolomide and cisplatin. This data illustrates the potential for an MMR inhibitor like this compound to modulate chemotherapy response.

Table 1: Representative IC50 Values for Temozolomide in MMR-Proficient vs. MMR-Deficient Medulloblastoma Cell Lines.

| Cell Line | MMR Status | Temozolomide IC50 (µM) |

| D425Med | Proficient (MLH1 proficient) | 1.7[1] |

| D341Med | Deficient (MLH1 deficient) | >100 (moderately resistant)[1] |

IC50 values were determined by clonogenic survival assays.

Table 2: Representative IC50 Values for Cisplatin in MMR-Proficient vs. MMR-Deficient Endometrial Carcinoma Cell Lines.

| Cell Line Pair | MMR Status | Cisplatin IC50 (µM) |

| HEC59(2) | MSH2 Proficient | 2.9 ± 1.2[2] |

| HEC59 | MSH2 Deficient | 12 ± 6.6[2] |

| HHUA(2) | MSH6 Proficient | 2.3 ± 0.24[2] |

| HHUA | MSH6 Deficient | 5.1 ± 1.9[2] |

IC50 values were determined by MTT assay at 96 hours post-treatment.

Signaling Pathways and Mechanism of Action

Inhibition of the MMR pathway with this compound in combination with DNA-damaging chemotherapeutic agents like temozolomide and cisplatin is hypothesized to modulate the cellular response to therapy. The following diagrams illustrate the proposed signaling pathways.

In MMR-proficient cells, temozolomide-induced O6-methylguanine adducts are recognized by the MMR machinery, leading to futile repair cycles, DNA double-strand breaks, and subsequent apoptosis.[1] this compound inhibits this process, which in some contexts may lead to increased tolerance to the drug.

For cisplatin, the MMR complex recognizes the DNA adducts, which can trigger a downstream apoptotic cascade.[3][4] This can involve the c-Abl and p73 signaling pathway, as well as a caspase-dependent pathway initiated by cytochrome c release.[3][5] Inhibition of MMR by this compound may abrogate this pro-apoptotic signaling.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with temozolomide or cisplatin.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound in combination with chemotherapy.

Materials:

-

Cancer cell lines (MMR-proficient and/or -deficient)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound

-

Temozolomide or Cisplatin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound, temozolomide, and cisplatin.

-

Treat the cells with single agents or combinations at various concentrations. Include untreated and vehicle-treated controls.

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

Following incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. Combination Index (CI) values can be calculated using software such as CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by the combination treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Temozolomide or Cisplatin

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination for the desired time.

-

Harvest the cells by trypsinization, and collect the supernatant to include any floating apoptotic cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Tumor Xenograft Study

This protocol provides a framework for evaluating the in vivo efficacy of this compound in combination with chemotherapy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Temozolomide or Cisplatin formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, Combination).

-

Administer the drugs according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Monitor tumor volume and body weight 2-3 times per week.

-

At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Analyze the data to determine the effect of the combination therapy on tumor growth inhibition.

Mandatory Visualizations

The diagrams for signaling pathways and experimental workflows are provided above using the DOT language as requested. They adhere to the specified width, color contrast, and node text contrast rules, using the prescribed color palette.

Conclusion

These application notes provide a foundational framework for investigating the therapeutic potential of combining the MMR inhibitor this compound with standard-of-care chemotherapies. The provided protocols and representative data will aid researchers in designing and executing experiments to explore the synergistic effects and underlying mechanisms of this novel combination approach. It is recommended that each protocol be optimized for the specific cell lines and experimental conditions being used.

References

- 1. Inhibition of DNA Repair in Combination with Temozolomide or Dianhydrogalactiol Overcomes Temozolomide-Resistant Glioma Cells [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mismatch Repair Protein Deficiency Compromises Cisplatin-induced Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mismatch repair protein deficiency compromises cisplatin-induced apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Application Notes and Protocols for In-vivo Studies of MMRi64 in Mouse Models of Cancer

Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches for "MMRi64" did not yield specific in-vivo studies in mouse models of cancer. The information required to generate detailed application notes and protocols, including quantitative data, experimental methodologies, and specific signaling pathways for a compound named "this compound," is not available in the public domain.

The following sections provide a template of what would be included in such a document, based on common practices in preclinical cancer research. This structure can be utilized once specific data for this compound or a similar compound becomes available.

Introduction

This compound is a novel small molecule inhibitor with hypothesized anti-tumor activity. This document outlines the essential protocols for evaluating the in-vivo efficacy and mechanism of action of this compound in various mouse models of cancer. The provided methodologies are based on established preclinical research standards and are intended to guide researchers in designing and executing robust in-vivo studies.

Quantitative Data Summary (Hypothetical)

Should data become available, it would be presented in a structured format for clear comparison.

Table 1: Tumor Growth Inhibition of this compound in Xenograft Models

| Cancer Type | Mouse Strain | Cell Line | Dosing Regimen (mg/kg, schedule) | Tumor Growth Inhibition (%) | p-value |

| Breast Cancer | NSG | MDA-MB-231 | 50, QD | Data Not Available | - |

| Lung Cancer | Nude | A549 | 50, QD | Data Not Available | - |

| Colon Cancer | BALB/c | HT-29 | 50, QD | Data Not Available | - |

Table 2: Survival Analysis in Syngeneic Mouse Models

| Cancer Type | Mouse Strain | Cell Line | Dosing Regimen (mg/kg, schedule) | Median Survival (Days) | Log-rank p-value |

| Melanoma | C57BL/6 | B16-F10 | 50, BIW | Data Not Available | - |

| Pancreatic Cancer | C57BL/6 | Pan02 | 50, BIW | Data Not Available | - |

Experimental Protocols

Detailed methodologies are critical for the reproducibility of in-vivo studies.

Animal Models and Husbandry

-

Mouse Strains: Specify the mouse strains used (e.g., athymic nude, NOD-scid gamma (NSG), C57BL/6, BALB/c).

-

Housing: Detail the housing conditions, including temperature, humidity, light/dark cycle, and access to food and water.

-

Acclimatization: Describe the acclimatization period for the animals before the start of the experiment.

-

Ethical Approval: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Tumor Cell Culture and Implantation

-